

Application Notes and Protocols: Labeling Live Cells with DBCO-C2-SulfoNHS Ester

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Compound of Interest

Compound Name: DBCO-C2-SulfoNHS ester

Cat. No.: B8114090

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Introduction

Live cell labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of cellular processes in real-time. This document provides detailed protocols and application notes for the use of **DBCO-C2-SulfoNHS Ester**, a key reagent in a two-step bioorthogonal labeling strategy. This method allows for the covalent modification of the cell surface with dibenzocyclooctyne (DBCO) moieties, which can then be specifically targeted with azide-containing molecules through copper-free click chemistry.

The process leverages the reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary amines, which are abundantly present on the cell surface in the form of lysine residues and N-termini of proteins. The sulfonated nature of the Sulfo-NHS ester renders the molecule water-soluble and membrane-impermeable, ensuring that labeling is restricted to the extracellular surface of live cells.^{[1][2]} This targeted modification provides a powerful platform for a variety of applications, including cell tracking, studies of cell-cell interactions, and targeted drug delivery.

The subsequent copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the introduced DBCO group and an azide-modified molecule of interest (e.g., a fluorescent probe, a therapeutic agent, or a targeting ligand) is highly specific and

bioorthogonal.[3][4][5] This means it proceeds efficiently within the complex biological environment of live cells without interfering with native biochemical processes.[3][5]

Principle of the Method

The labeling strategy involves two main steps:

- **Amine Labeling:** Live cells are incubated with **DBCO-C2-SulfoNHS Ester**. The Sulfo-NHS ester reacts with primary amines on the cell surface proteins, forming stable amide bonds and effectively decorating the cell surface with DBCO groups.
- **Bioorthogonal "Click" Reaction:** The DBCO-modified cells are then treated with a molecule of interest that has been functionalized with an azide group. The DBCO and azide groups undergo a rapid and specific SPAAC "click" reaction, resulting in the covalent attachment of the molecule to the cell surface.

Quantitative Data Summary

The following tables provide key parameters and expected outcomes for the labeling procedure. These values are intended as a starting point, and optimization may be required for specific cell types and experimental conditions.

Table 1: Recommended Reagent Concentrations and Incubation Times

Parameter	Recommended Range	Notes
DBCO-C2-SulfoNHS Ester Concentration	0.1 - 1.0 mM	Start with 0.5 mM and optimize based on labeling efficiency and cell viability.
Cell Density	1×10^6 - 1×10^7 cells/mL	Higher cell densities can improve labeling efficiency.
Incubation Time (Amine Labeling)	30 minutes at room temperature or 2 hours on ice	Incubation on ice can help to minimize endocytosis of labeled proteins. [6] [7]
Azide-Modified Probe Concentration	1.5 - 10-fold molar excess over DBCO-labeled sites	The optimal concentration depends on the specific probe and experimental goals.
Incubation Time (Click Reaction)	4 - 12 hours at room temperature or overnight at 4°C	Longer incubation times may be necessary for lower concentrations of reactants. [8]

Table 2: Cell Viability and Labeling Efficiency

DBCO-C2-SulfoNHS Ester Concentration	Expected Cell Viability	Expected Labeling Efficiency
0.1 mM	> 95%	Low to Moderate
0.5 mM	> 90%	Moderate to High
1.0 mM	80 - 90%	High
> 2.0 mM	< 80%	High (potential for cell stress)

Note: Cell viability should be assessed for each specific cell line and experimental condition using a standard assay such as Trypan Blue exclusion or a commercial cell viability kit.[\[9\]](#)[\[10\]](#)

Experimental Protocols

Protocol 1: Preparation of Reagents

- **DBCO-C2-SulfoNHS Ester** Stock Solution (10 mM):
 - Allow the vial of **DBCO-C2-SulfoNHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[6\]](#)
 - Prepare the stock solution immediately before use due to the moisture-sensitive nature of NHS esters.[\[6\]](#)
 - Dissolve the required amount of **DBCO-C2-SulfoNHS Ester** in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a final concentration of 10 mM.[\[6\]](#)
 - Note: Unused stock solution in anhydrous solvent can be stored at -20°C for a few days, protected from moisture.[\[6\]](#)
- Labeling Buffer:
 - Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0.
 - Crucially, the buffer must be free of primary amines (e.g., Tris) and azides, as these will compete with the desired reaction.[\[6\]](#)
- Quenching Buffer:
 - 1 M Tris-HCl, pH 8.0.
- Azide-Modified Probe Stock Solution:
 - Prepare a stock solution of the azide-modified probe (e.g., fluorescent dye, biotin-azide) in a suitable solvent (e.g., DMSO, water) at a concentration of 1-10 mM.

Protocol 2: Labeling of Live Cells with DBCO-C2-SulfoNHS Ester

This protocol is suitable for cells grown in suspension or adherent cells that have been detached.

- Cell Preparation:

- Harvest cells and wash them twice with ice-cold, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in ice-cold, amine-free PBS to a concentration of 1×10^6 - 1×10^7 cells/mL.
- Amine Labeling Reaction:
 - Add the 10 mM **DBCO-C2-SulfoNHS Ester** stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.5 mM).
 - Incubate for 30 minutes at room temperature or 2 hours on ice, with gentle mixing.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.
- Washing:
 - Wash the cells three times with ice-cold PBS to remove excess **DBCO-C2-SulfoNHS Ester** and quenching buffer. Centrifuge at 300 x g for 5 minutes for each wash.
- Proceed to Click Chemistry:
 - The DBCO-labeled cells are now ready for the click reaction with an azide-modified probe.

Protocol 3: Copper-Free Click Chemistry Reaction

- Cell Resuspension:
 - Resuspend the DBCO-labeled cells in a suitable cell culture medium or buffer for the click reaction.
- Click Reaction:

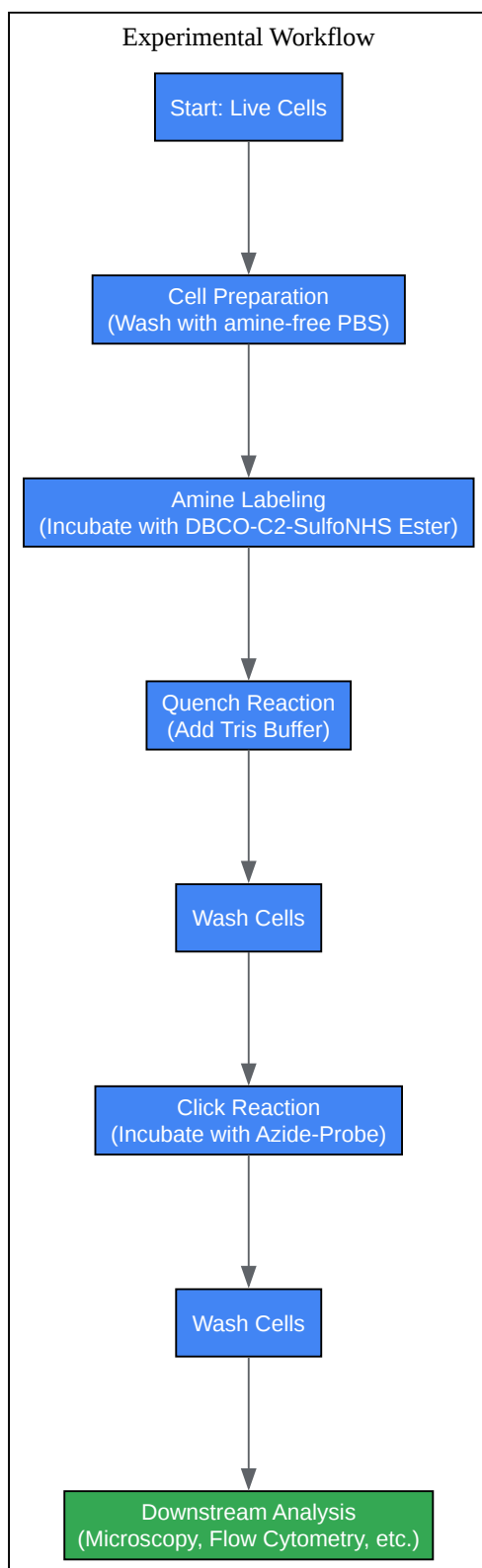
- Add the azide-modified probe stock solution to the cell suspension to the desired final concentration.
- Incubate for 4-12 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.[8]
- Washing:
 - Wash the cells three times with PBS to remove any unreacted azide-modified probe.
- Analysis:
 - The labeled cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or functional assays.

Protocol 4: Cell Viability Assay

It is crucial to assess the impact of the labeling procedure on cell health.

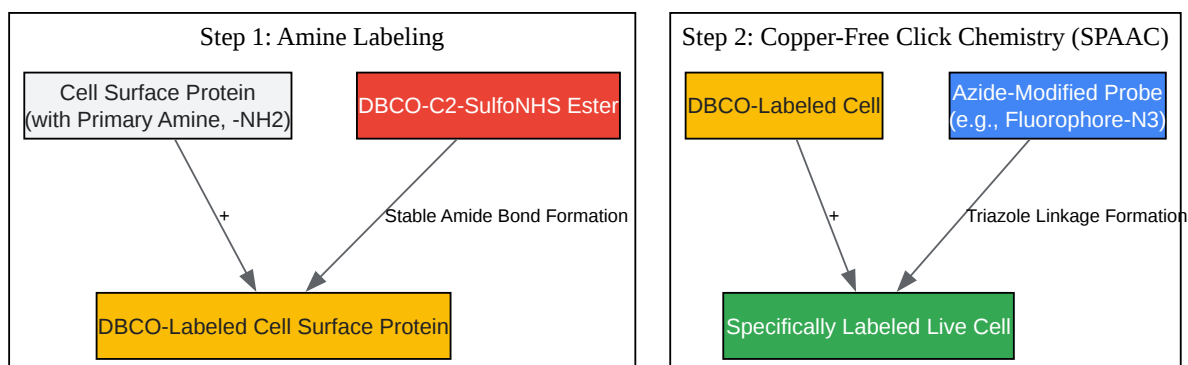
- Cell Seeding:
 - Seed cells in a 96-well plate at a suitable density.
- Labeling:
 - Perform the **DBCO-C2-SulfoNHS Ester** labeling (Protocol 2) at various concentrations. Include unlabeled cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- Viability Assessment:
 - After the labeling and washing steps, incubate the cells in fresh culture medium.
 - Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit according to the manufacturer's instructions.[9][10]

Mandatory Visualizations



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Caption: Experimental workflow for live cell labeling.



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